![molecular formula C21H18Cl3NO B2710647 1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylamino]ethanol CAS No. 321432-78-4](/img/structure/B2710647.png)
1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylamino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-chlorophenyl) sulfone is a compound that has some structural similarities to the compound you’re asking about . It’s used as a precursor to prepare 4,4’-diamino-diphenyl sulfone and polysulfone plastics . It’s also used to prepare rigid and temperature-resistant polymers such as PES or Udel through polymerization with bisphenol-A and bisphenol-S .
Synthesis Analysis
While specific synthesis methods for “1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylamino]ethanol” are not available, similar compounds like Bis(4-chlorophenyl) sulfone are used as precursors in the preparation of certain types of plastics .Chemical Reactions Analysis
Halogenoalkanes, which have some structural similarities to your compound, can undergo substitution reactions where the halogen atom is displaced as a halide ion . This reaction can be tested with silver nitrate solution .Physical And Chemical Properties Analysis
Bis(4-chlorophenyl) sulfone, a similar compound, is a white crystalline powder that is insoluble in water . It’s moisture-sensitive and incompatible with strong oxidizing agents .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Novel Compounds
Research has led to the synthesis of new compounds derived from similar chemical structures. For instance, new hexacyclic binuclear tin complexes were derived from bis-(3,5-di-tert-butyl-2-phenol)oxamide, showcasing the potential for creating new molecular structures and exploring their applications (Jiménez‐Pérez et al., 2000).
2. Photochromism Studies
Compounds with similar structural components have been used in studying photochromism. Single crystals containing diarylethenes with similar geometrical structures but different colors in their closed-ring isomers were investigated, highlighting the significance of these compounds in understanding color changes under illumination (Takami et al., 2007).
3. Metabolic Research
In metabolic studies, related compounds like 2,2-bis(p-chlorophenyl)ethanol, a metabolite of DDT, were used to understand the enzymatic processes involved in their metabolism, demonstrating the role of these compounds in biological systems and their potential impact on environmental and health sciences (Suggs et al., 1970).
4. Catalysis and Chemical Reactions
The chemical structure similar to 1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylamino]ethanol has been utilized in the synthesis and characterization of one-dimensional coordination polymers, revealing their potential use in catalysis and material science (Dong et al., 1999).
5. Environmental Analysis Techniques
Such compounds have also been central in the development of new analytical techniques, like dispersive liquid-phase microextraction, for the detection and quantification of environmental pollutants, indicating their utility in environmental monitoring and protection (Li et al., 2010).
6. Organometallic Chemistry
In the field of organometallic chemistry, related compounds have been used to form complex metal compounds with applications ranging from catalysis to material science (Schmidbaur et al., 1979).
7. Acidity and Bonding Studies
Studies on dichlorophene and hexachlorophene, which share structural similarities, have shed light on their acidities and the stabilization mechanisms of their anions, contributing to a better understanding of chemical bonding and reactivity (Inoue & Asaoku, 1974).
8. Polymer Science
The synthesis of novel aromatic polyamides from compounds with similar structures has been explored, indicating the potential for developing new materials with specific properties for industrial and technological applications (Mancera et al., 2003).
9. Membrane Technology
In the field of membrane technology, similar compounds have been used to study the effects of coagulation media on membrane formation, showcasing their role in advancing filtration and separation technologies (Fan et al., 2002).
Safety and Hazards
Eigenschaften
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl3NO/c22-18-7-1-15(2-8-18)13-25-14-21(26,16-3-9-19(23)10-4-16)17-5-11-20(24)12-6-17/h1-12,25-26H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOOPYVZYTVKTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

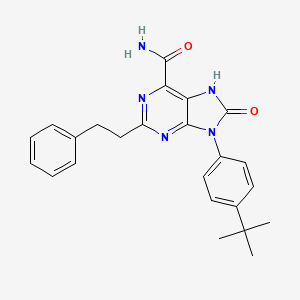
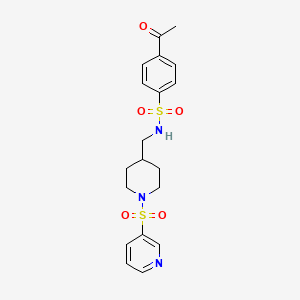
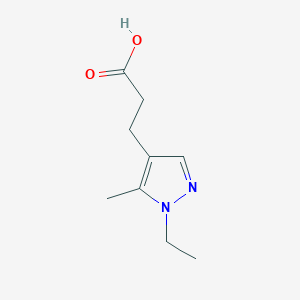
![[4-(Methylsulfanyl)phenyl]methanethiol](/img/structure/B2710570.png)
![1-[4-(2-furyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2710573.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2710574.png)
![5-{2-[(2-Bromophenyl)methylidene]hydrazin-1-yl}-2-chlorobenzoic acid](/img/structure/B2710576.png)

![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2710578.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide](/img/structure/B2710579.png)
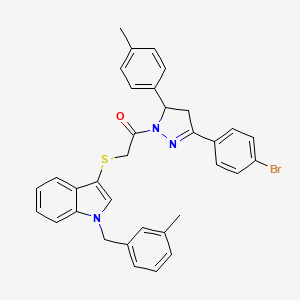
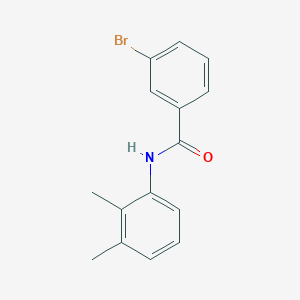
![ethyl 5-(4-(diethylamino)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2710585.png)
![5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/no-structure.png)